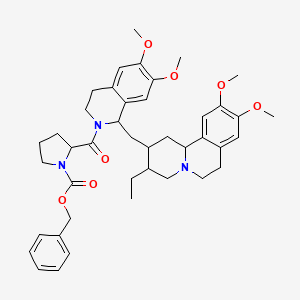
Emetine, N-(1-carboxyprolyl)-, benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Emetine, N-(1-carboxyprolyl)-, benzyl ester is a chemical compound that belongs to the class of esters. It is derived from emetine, a well-known alkaloid used for its medicinal properties. The benzyl ester modification enhances its chemical stability and potentially alters its biological activity. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of emetine, N-(1-carboxyprolyl)-, benzyl ester typically involves the esterification of emetine with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like dichloromethane or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Reaction Time: The reaction may take several hours to complete, depending on the specific conditions and reagents used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions
Emetine, N-(1-carboxyprolyl)-, benzyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Emetine, N-(1-carboxyprolyl)-, benzyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study esterification and related reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its pharmacological properties, including potential anti-protozoal and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of emetine, N-(1-carboxyprolyl)-, benzyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group may enhance its ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Emetine: The parent compound, known for its anti-protozoal activity.
Dehydroemetine: A derivative with similar pharmacological properties.
Cephaeline: Another alkaloid with related chemical structure and biological activity.
Uniqueness
Emetine, N-(1-carboxyprolyl)-, benzyl ester is unique due to its ester modification, which can alter its chemical stability and biological activity compared to its parent compound and other derivatives. This modification may enhance its potential as a therapeutic agent or research tool.
属性
CAS 编号 |
15401-05-5 |
|---|---|
分子式 |
C42H53N3O7 |
分子量 |
711.9 g/mol |
IUPAC 名称 |
benzyl 2-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C42H53N3O7/c1-6-28-25-43-17-14-29-21-37(48-2)39(50-4)23-32(29)35(43)19-31(28)20-36-33-24-40(51-5)38(49-3)22-30(33)15-18-44(36)41(46)34-13-10-16-45(34)42(47)52-26-27-11-8-7-9-12-27/h7-9,11-12,21-24,28,31,34-36H,6,10,13-20,25-26H2,1-5H3 |
InChI 键 |
PLOQAOPTFMOLKS-UHFFFAOYSA-N |
规范 SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4C(=O)C6CCCN6C(=O)OCC7=CC=CC=C7)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















